N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Descripción

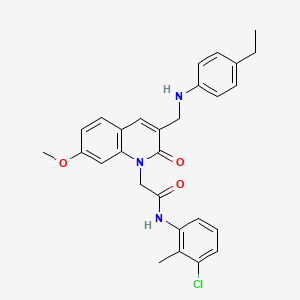

The compound N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a structurally complex molecule featuring:

- A quinolin-1(2H)-one core with a 2-oxo group and a 7-methoxy substituent.

- A 3-(((4-ethylphenyl)amino)methyl) group at position 3 of the quinolinone ring.

- An acetamide side chain linked to a 3-chloro-2-methylphenyl group.

Its molecular formula is C₂₈H₂₈ClN₃O₃ (molecular weight: 490.0 g/mol) .

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O3/c1-4-19-8-11-22(12-9-19)30-16-21-14-20-10-13-23(35-3)15-26(20)32(28(21)34)17-27(33)31-25-7-5-6-24(29)18(25)2/h5-15,30H,4,16-17H2,1-3H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBPGPHRXJFAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide, a compound with the CAS number 893785-94-9, is a derivative of quinoline that has garnered attention for its potential biological activities. This article outlines its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 490.0 g/mol. The structural complexity includes a chloro-substituted phenyl group and a methoxyquinoline moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H28ClN3O3 |

| Molecular Weight | 490.0 g/mol |

| CAS Number | 893785-94-9 |

Antitumor Activity

Recent studies have indicated that compounds related to quinoline derivatives exhibit significant antitumor properties. For example, the aminocarbazole derivatives show growth inhibition in various human tumor cell lines. Specifically, the compound demonstrated potential in reactivating mutant p53 pathways, which are often disrupted in cancer cells.

In a comparative study involving various derivatives, it was found that the compound exhibited an IC50 range between 4.5 µM to >50 µM against several tumor cell lines including:

- HCT116 (colon adenocarcinoma)

- A375 (melanoma)

- HT-29-R273H (colorectal cancer)

The growth inhibition was more pronounced in cells expressing mutant p53 compared to non-tumorigenic cells, suggesting a targeted mechanism of action that could minimize side effects on healthy tissues .

The mechanism through which this compound exerts its effects appears to involve:

- p53 Reactivation : The compound has been shown to restore function to mutant p53 proteins, crucial for regulating the cell cycle and apoptosis.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

- Inhibition of Tumor Growth : Its structural features allow it to interact with multiple biological targets within tumor cells, enhancing its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

- Study on Anticancer Activity : A semi-synthetic aminocarbazole derivative demonstrated significant growth inhibition in both wild-type and mutant p53-expressing tumor cells while sparing non-tumorigenic cells .

- Molecular Docking Studies : Computational analyses suggest strong binding affinities of the compound to key targets involved in cancer progression, indicating its potential as a lead compound for drug development .

- In Vitro Studies : In vitro assays confirmed the cytotoxic effects of the compound against various cancer cell lines, with detailed assessments revealing specific pathways influenced by the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

N-(3-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

- Key Difference : The phenylacetamide group has a 3-chloro-4-methylphenyl substituent instead of 3-chloro-2-methylphenyl.

- Implications : The positional isomerism (2-methyl vs. 4-methyl) alters steric hindrance and electronic distribution. This could affect binding affinity to hydrophobic pockets in target proteins .

N-[(2-chlorophenyl)methyl]-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Core Heterocycle Variants

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

- Key Difference: Replaces the quinolinone core with a thiazolidinone ring.

- Implications: Thiazolidinones introduce a sulfur atom, which may engage in hydrogen bonding or redox interactions distinct from quinolinones. These compounds are often associated with antimicrobial activity .

N-(3-acetyl-2-thienyl)-2-bromoacetamide

- Key Difference: Features a thiophene ring instead of quinolinone.

Substituent-Driven Comparisons

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-(2-oxochromen-7-yl)oxyacetamide

- Key Difference : Incorporates a chromen-2-one core and a morpholine sulfonyl group.

- Implications: The morpholine sulfonyl group may improve water solubility or act as a leaving group in metabolic pathways, contrasting with the 4-ethylphenylamino group in the target compound .

Research Findings and Bioactivity Correlations

Structural Clustering and Bioactivity

- Data mining studies reveal that compounds with similar structural motifs cluster into groups with comparable bioactivity profiles. For example, quinolinone derivatives often exhibit kinase inhibitory activity, while thiazolidinones are linked to antimicrobial effects .

- Minor structural changes, such as substituent position (e.g., 2-methyl vs. 4-methyl), can significantly alter target selectivity. For instance, 3-chloro-2-methylphenyl may optimize hydrophobic interactions in a specific enzyme pocket compared to its 4-methyl analogue .

Comparative Data Table

Q & A

Q. Key Intermediates :

- Intermediate A : 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

- Intermediate B : 3-(((4-Ethylphenyl)amino)methyl)-7-methoxyquinolin-2(1H)-one.

- Intermediate C : N-(3-Chloro-2-methylphenyl)-2-bromoacetamide.

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Aminomethylation | NaBH₃CN, DMF, RT | 58–72% | |

| Acetamide Coupling | Na₂CO₃, CH₂Cl₂, 24h | 45–58% |

Advanced: How can conflicting NMR data for intermediates be resolved during structural validation?

Answer:

Contradictory NMR signals (e.g., unexpected splitting or shifts) often arise from:

- Rotamers : Restricted rotation around amide bonds (e.g., in acetamide intermediates) can split singlets into doublets. Use variable-temperature NMR to observe coalescence .

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may deshield protons. Compare spectra in CDCl₃ vs. DMSO-d₆ .

- Impurity Peaks : Trace solvents (e.g., EtOAc) or byproducts may overlap. Employ 2D NMR (COSY, HSQC) for unambiguous assignments .

Example : In , the amide proton at δ 7.69 (br s) showed broadening due to hydrogen bonding, confirmed via NOESY .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy/acetamide groups (δ 3.3–3.8 ppm). Key signals include:

- Quinolinone C=O: δ 168–170 ppm (¹³C).

- Acetamide NH: δ 7.5–8.0 ppm (¹H, broad) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and N-H bending (1550 cm⁻¹) .

Advanced: How can computational methods aid in optimizing reaction yields for low-yield steps?

Answer:

Low yields (e.g., 2–5% in multi-step sequences ) can be addressed via:

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., steric hindrance in aminomethylation).

- Solvent Screening : Use COSMO-RS simulations to predict solvent effects on intermediate solubility .

- Catalyst Design : Screen Pd/Cu catalysts for coupling steps using molecular docking (e.g., for Ullmann-type reactions) .

Table 2 : Yield Optimization Strategies

| Issue | Computational Approach | Experimental Validation |

|---|---|---|

| Steric hindrance | Conformational analysis (Avogadro) | Switch to bulkier base (e.g., DIPEA) |

| Poor solubility | COSMO-RS solvent prediction | Use THF/DMF mixtures |

Basic: What are the common impurities observed during synthesis, and how are they controlled?

Answer:

Q. QC Protocol :

- HPLC : Use C18 column, 60:40 MeCN/H₂O, monitor at 254 nm .

- Elemental Analysis : Confirm <0.5% halogen impurities (Cl, Br) .

Advanced: How does the compound’s conformation impact its potential biological interactions?

Answer:

The compound’s bioactivity (if studied) depends on:

- Amide Bond Geometry : Anti vs. syn conformations affect hydrogen-bonding capacity. X-ray crystallography (e.g., ) shows dihedral angles of 44–56° between aryl and amide planes, suggesting moderate flexibility .

- Quinolinone Planarity : Distorted quinolinone rings (due to methoxy substituents) may reduce stacking interactions with hydrophobic targets.

Table 3 : Structural Parameters from Crystallography (Analog)

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (aryl/amide) | 54.8° | |

| Hydrogen bond length (N–H⋯O) | 2.02 Å |

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Light Sensitivity : Protect from UV light (store in amber vials).

- Moisture : Hygroscopic acetamide group requires desiccants (silica gel).

- Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles .

Q. Degradation Study :

- HPLC Purity : 98.5% at t = 0 → 95.2% after 3 months (25°C, dark) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.